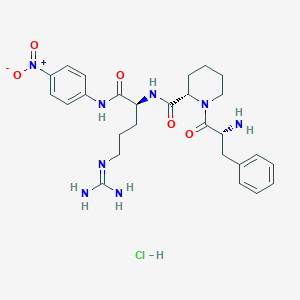
H-D-Phe-Pip-Arg-pNA hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2238 (hydrochloride) is a chromogenic substrate for thrombin, widely used in biochemical and clinical research. Its chemical name is H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride. The compound is known for its ability to release p-nitroaniline upon enzymatic cleavage by thrombin, which can be quantified by colorimetric detection at 405 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2238 (hydrochloride) involves the coupling of H-D-Phenylalanyl-L-pipecolyl-L-arginine with p-nitroaniline, followed by the formation of the dihydrochloride salt. The reaction conditions typically include the use of protecting groups to ensure selective reactions at specific sites on the molecule. The final product is purified through crystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of S-2238 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
S-2238 (hydrochloride) primarily undergoes enzymatic cleavage by thrombin, resulting in the release of p-nitroaniline. This reaction is specific to thrombin and does not occur with other proteases .
Common Reagents and Conditions
The enzymatic reaction requires the presence of thrombin and is typically carried out in a buffered aqueous solution at physiological pH. The reaction is monitored by measuring the increase in absorbance at 405 nm, which corresponds to the formation of p-nitroaniline .
Major Products Formed
The major product formed from the enzymatic cleavage of S-2238 (hydrochloride) is p-nitroaniline, which is detected colorimetrically. The other product is H-D-Phenylalanyl-L-pipecolyl-L-arginine .
Scientific Research Applications
S-2238 (hydrochloride) is extensively used in scientific research for the following applications:
Biochemistry: It is used to measure thrombin activity in various biological samples, including plasma and blood.
Clinical Diagnostics: The compound is employed in diagnostic assays to determine the levels of thrombin and related coagulation factors in patients.
Pharmacology: Researchers use S-2238 (hydrochloride) to study the effects of anticoagulant drugs and to screen for potential thrombin inhibitors.
Industrial Quality Control: The compound is used in the quality control of pharmaceutical products that target thrombin and related pathways .
Mechanism of Action
S-2238 (hydrochloride) acts as a substrate for thrombin. Upon cleavage by thrombin, the compound releases p-nitroaniline, which can be quantified by its absorbance at 405 nm. This reaction is highly specific to thrombin, making S-2238 (hydrochloride) a valuable tool for measuring thrombin activity. The molecular target is thrombin, and the pathway involves the hydrolysis of the peptide bond between arginine and p-nitroaniline .
Comparison with Similar Compounds
Similar Compounds
H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline acetate: Similar to S-2238 (hydrochloride) but in acetate form.
Chromogenix S-2222: A chromogenic substrate for Factor Xa.
Chromogenix S-2765: Another chromogenic substrate for Factor Xa .
Uniqueness
S-2238 (hydrochloride) is unique due to its high specificity for thrombin and its ability to provide a colorimetric readout, making it highly useful in both research and clinical settings. Its stability and ease of use further enhance its applicability in various assays .
Properties
IUPAC Name |
(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N8O5.ClH/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40;/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31);1H/t21-,22+,23+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOVJZRYPLLHJL-FMVQVTEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride](/img/structure/B8117209.png)
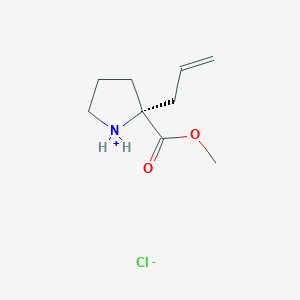
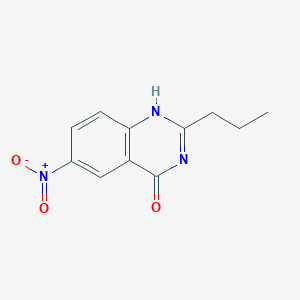
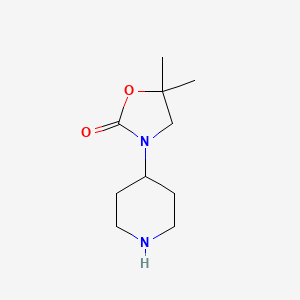
![6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide](/img/structure/B8117237.png)
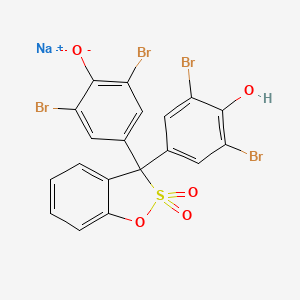
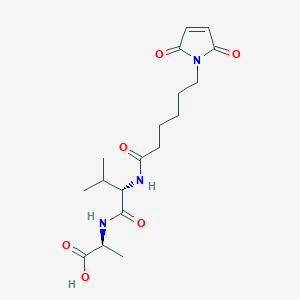
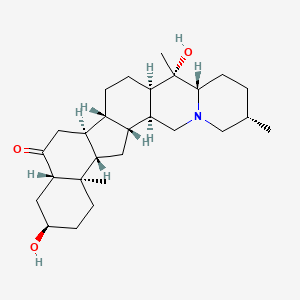
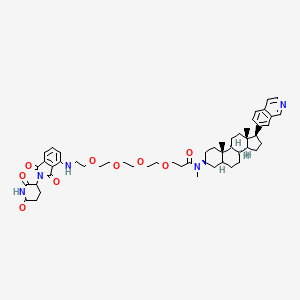
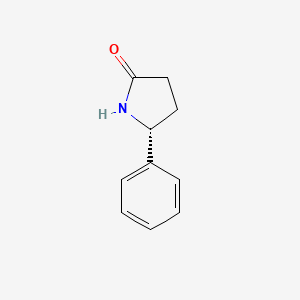
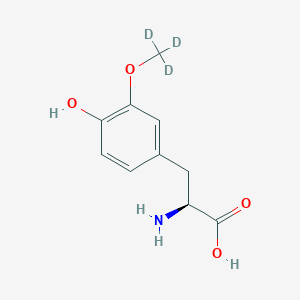
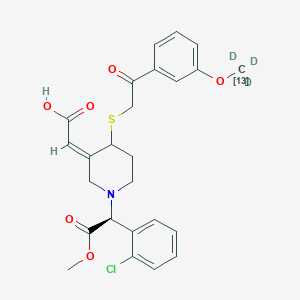
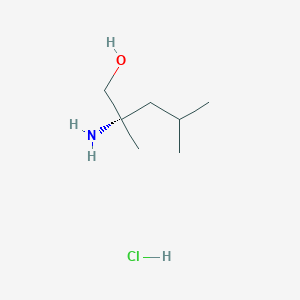
![3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B8117309.png)
